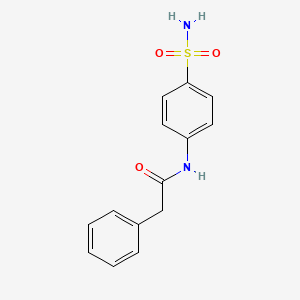

2-phenyl-N-(4-sulfamoylphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(2-フェニルアセチルアミド)ベンゼンスルホンアミドは、化学式C14H14N2O3Sの低分子化合物ですこの化合物は、ベンゼンスルホンアミド部分にフェニルアセチルアミド基が結合しているのが特徴であり、その独特な化学的特性と生物学的活性に貢献しています .

準備方法

合成経路と反応条件

4-(2-フェニルアセチルアミド)ベンゼンスルホンアミドの合成は、通常、フェニル酢酸と4-アミノベンゼンスルホンアミドを反応させることから始まります。 反応は制御された条件下で行われ、多くの場合、カルボジイミドなどのカップリング剤を使用してアミド結合の形成を促進します . 反応条件には、以下が含まれる場合があります。

温度: 通常、室温から50℃に維持されます。

溶媒: 一般的に使用される溶媒には、ジクロロメタンまたはジメチルホルムアミドがあります。

触媒: N,N'-ジシクロヘキシルカルボジイミド(DCC)などの触媒を使用して反応効率を高めることができます。

工業生産方法

工業環境では、4-(2-フェニルアセチルアミド)ベンゼンスルホンアミドの製造には、反応パラメータを正確に制御できる大規模なバッチ反応器が使用される場合があります。 自動化システムを使用することで、製品の品質と収率が常に一定になります。 最終製品の精製は、通常、再結晶またはクロマトグラフィー技術によって行われます .

化学反応の分析

反応の種類

4-(2-フェニルアセチルアミド)ベンゼンスルホンアミドは、さまざまな化学反応を起こします。これらには、以下が含まれます。

酸化: この化合物は、酸化されてスルホン酸誘導体になります。

還元: 還元反応により、スルホンアミド基をアミンに変換することができます。

一般的な試薬と条件

酸化: 過マンガン酸カリウムや過酸化水素などの試薬がよく使用されます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主な製品

酸化: スルホン酸の生成。

還元: アミンの生成。

置換: ニトロ誘導体またはハロゲン化誘導体の生成.

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the potential of 2-phenyl-N-(4-sulfamoylphenyl)acetamide derivatives in cancer treatment. For instance, compounds derived from this structure have shown significant inhibitory effects against various cancer cell lines, including triple-negative breast cancer.

- Case Study : A study involving synthesized sulfonamide derivatives demonstrated their effectiveness against MDA-MB-231 and MCF-7 breast cancer cell lines. The most potent derivatives exhibited IC50 values ranging from 1.52 to 6.31 μM, with selectivity indices indicating a preference for cancer cells over normal cells .

| Compound | IC50 (μM) | Selectivity Index |

|---|---|---|

| Compound 4e | 0.011 | 5.5 |

| Compound 4g | 0.017 | 6.0 |

| Compound 4h | 0.026 | 7.0 |

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated extensively. Sulfonamide derivatives have shown promising results against various bacterial strains.

- Case Study : In vitro studies revealed that certain derivatives inhibited the growth of Staphylococcus aureus and Klebsiella pneumoniae, with inhibition rates exceeding 80% at specific concentrations .

| Microbe | Inhibition (%) | Concentration (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 80.69 | 50 |

| Klebsiella pneumoniae | 79.46 | 50 |

Pharmacokinetic Properties

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest that these compounds possess favorable pharmacokinetic profiles, making them suitable candidates for further development as therapeutic agents .

作用機序

4-(2-フェニルアセチルアミド)ベンゼンスルホンアミドの作用機序は、炭酸脱水酵素などの特定の分子標的との相互作用を伴います。 これらの酵素を阻害することにより、この化合物は癌細胞の生存と増殖に不可欠な細胞プロセスを阻害することができます。 炭酸脱水酵素の阻害は、pH調節と代謝経路の変更につながり、最終的に癌細胞のアポトーシスを誘導します .

類似化合物との比較

4-(2-フェニルアセチルアミド)ベンゼンスルホンアミドは、以下のような他の類似化合物と比較することができます。

4-フェニルアセチルアミド-ベンゼンスルホンアミド: 構造は似ていますが、4-(2-フェニルアセチルアミド)ベンゼンスルホンアミドの特定の置換パターンがありません.

4-(2-メルカプトフェニルアセチルアミド)-ベンゼンスルホンアミド: メルカプト基を含み、異なる化学的特性と生物学的活性を与えています.

4-(3-ニトロフェニル)-ウレイド-ベンゼンスルホンアミド: ニトロ基を含み、反応性と用途が異なります.

4-(2-フェニルアセチルアミド)ベンゼンスルホンアミドの独自性は、炭酸脱水酵素の選択的阻害とその潜在的な治療応用に貢献する、特定の置換パターンにあります .

生物活性

2-Phenyl-N-(4-sulfamoylphenyl)acetamide, a compound featuring both acetamide and sulfonamide functional groups, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- IUPAC Name : this compound

- Chemical Formula : C13H14N2O3S

- Molecular Weight : 278.33 g/mol

Biological Activity Overview

The biological activity of this compound has been primarily studied in relation to its effects on cancer cells and its enzymatic inhibition properties.

- Enzyme Inhibition : The compound acts as an inhibitor of carbonic anhydrase (CA), a crucial enzyme involved in various physiological processes including respiration and acid-base balance. It has shown selectivity for different isoforms of CA, particularly CA IX, which is overexpressed in various tumors.

- Anticancer Activity : Studies indicate that this compound exhibits significant anti-proliferative effects against breast cancer cell lines such as MDA-MB-231 and MCF-7. The mechanism involves apoptosis induction and cell cycle arrest.

Case Studies and Experimental Data

- Inhibition of Carbonic Anhydrase :

- Antiproliferative Effects :

- Urease Inhibition :

Data Tables

| Activity Type | Target | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Carbonic Anhydrase Inhibition | CA IX | 10.93 - 25.06 | High |

| Anticancer Activity | MDA-MB-231 | 1.52 - 6.31 | Up to 17.5 |

| Urease Inhibition | Urease | 22.61 | Moderate |

特性

IUPAC Name |

2-phenyl-N-(4-sulfamoylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c15-20(18,19)13-8-6-12(7-9-13)16-14(17)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17)(H2,15,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWDLYKTZCRIGNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。